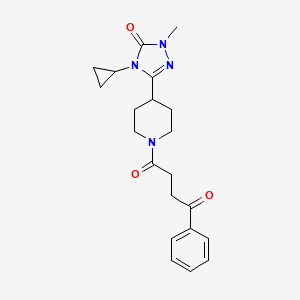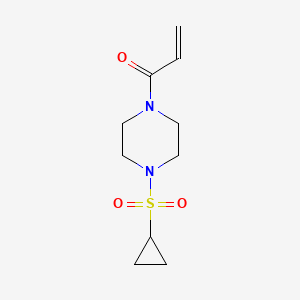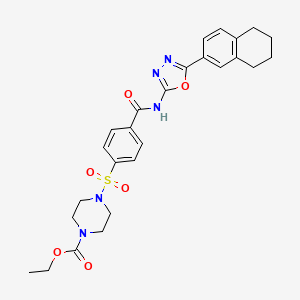![molecular formula C13H17ClN2O2 B2557289 2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide CAS No. 1182957-64-7](/img/structure/B2557289.png)
2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide, also known as CHEMBL205354, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the pyridine-4-carboxamide family and has a molecular weight of 303.79 g/mol.
Mecanismo De Acción
The exact mechanism of action of 2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide is not fully understood. However, it has been proposed that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been suggested that this compound targets the DNA synthesis and repair pathways, leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes involved in DNA synthesis and repair, leading to the inhibition of cancer cell proliferation. It has also been shown to induce the expression of pro-apoptotic genes, leading to the induction of programmed cell death in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide in lab experiments is its potent antitumor activity against a variety of cancer cell lines. This makes it a valuable tool for the development of novel anticancer drugs. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the research on 2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide. One of the most promising directions is the development of novel anticancer drugs based on this compound. Further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties. In addition, studies are needed to explore the potential applications of this compound in other fields, such as agriculture and environmental science.
Métodos De Síntesis
The synthesis of 2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide involves the reaction of 2-chloro-4-cyanopyridine with ethyl 3-hydroxybutyrate in the presence of a base such as potassium carbonate. The reaction mixture is then heated to reflux for several hours, followed by acidification with hydrochloric acid to obtain the final product.
Aplicaciones Científicas De Investigación
2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide has been extensively studied for its potential applications in various fields of research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against a variety of cancer cell lines, making it a potential candidate for the development of novel anticancer drugs.
Propiedades
IUPAC Name |
2-chloro-N-ethyl-N-(oxolan-3-ylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-2-16(8-10-4-6-18-9-10)13(17)11-3-5-15-12(14)7-11/h3,5,7,10H,2,4,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWMYDWTACIWQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCOC1)C(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


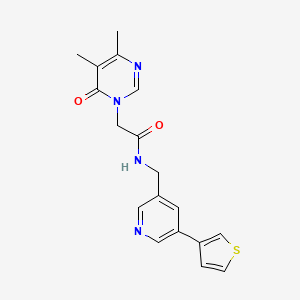
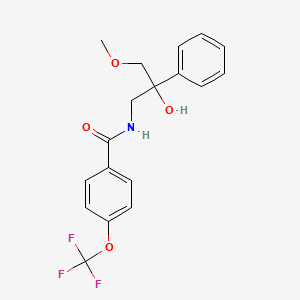
![Ethyl 2-[4-(diethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2557209.png)
![1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2557210.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide](/img/structure/B2557211.png)
![N-{(E)-[(4-methoxyphenyl)imino][(pyridin-2-ylmethyl)amino]methyl}-4-methylbenzamide](/img/structure/B2557212.png)
![Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate](/img/structure/B2557213.png)
![4-{5-(allylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}-1-[(4-chlorophenyl)sulfonyl]piperidine](/img/structure/B2557214.png)
